molecular formula C15H26O B12584462 4-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol CAS No. 648894-36-4

4-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol

Cat. No.: B12584462
CAS No.: 648894-36-4
M. Wt: 222.37 g/mol
InChI Key: ZTQMRBJDJUGQOM-UHFFFAOYSA-N
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Description

4-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol is a chemical compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and stable structure. The presence of the ethyl group and the cyclohexanol moiety adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps involve the introduction of the ethyl group and the hydroxyl group on the cyclohexane ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

4-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The ethyl group or the hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

4-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and stability of bicyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 4-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The rigid bicyclic structure may also play a role in stabilizing certain conformations of biological molecules, thereby affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-ol: Known for its similar bicyclic structure but lacks the ethyl group and the cyclohexanol moiety.

    1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol:

Uniqueness

4-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol is unique due to the presence of the ethyl group and the cyclohexanol moiety, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

648894-36-4

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

4-(5-ethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol

InChI

InChI=1S/C15H26O/c1-2-10-7-13-8-12(10)9-15(13)11-3-5-14(16)6-4-11/h10-16H,2-9H2,1H3

InChI Key

ZTQMRBJDJUGQOM-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2CC1CC2C3CCC(CC3)O

Origin of Product

United States

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